N-(4-{[(3,4-dichlorophenyl)carbonyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide
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Overview
Description
N-(4-{[(3,4-dichlorophenyl)carbonyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran core, which is known for its biological activity, and a dichlorophenyl group, which enhances its chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[(3,4-dichlorophenyl)carbonyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran core and the introduction of the dichlorophenyl and methoxyphenyl groups. Common synthetic routes may involve:
Suzuki-Miyaura coupling: This reaction is used to form carbon-carbon bonds between the benzofuran core and the dichlorophenyl group.
Amidation reactions:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products:
Oxidation products: Quinones and related compounds.
Reduction products: Alcohols and amines.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-{[(3,4-dichlorophenyl)carbonyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4-{[(3,4-dichlorophenyl)carbonyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
- 2,4-Dichlorophenyl N-(3-methoxyphenyl)carbamate
- 3,4-Dichlorophenyl N-(2,5-dimethoxyphenyl)carbamate
- 2,3-Dichlorophenyl N-(2,5-dimethoxyphenyl)carbamate .
This detailed article provides a comprehensive overview of N-(4-{[(3,4-dichlorophenyl)carbonyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C23H16Cl2N2O4 |
---|---|
Molecular Weight |
455.3 g/mol |
IUPAC Name |
N-[4-[(3,4-dichlorobenzoyl)amino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H16Cl2N2O4/c1-30-20-12-15(26-22(28)14-6-8-16(24)17(25)10-14)7-9-18(20)27-23(29)21-11-13-4-2-3-5-19(13)31-21/h2-12H,1H3,(H,26,28)(H,27,29) |
InChI Key |
HXHTXAXTPKLRFK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)NC(=O)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
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